Traxillaside
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Overview
Description
Traxillaside: is a lignan compound derived from plants, particularly known for its significant neuroprotective activities against glutamate-induced toxicity in primary cultures of rat cortical cells . It is a tetrahydroflavone-7-o-β-d-glucoside with the molecular formula C28H36O12 and a molecular weight of 564.584 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Traxillaside is primarily obtained through extraction and isolation from specific plants. A common preparation method involves isolating it from the extract of Coptis chinensis glycosides. The process includes suitable purification and crystallization steps to obtain high-purity this compound .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as chromatography and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: : Traxillaside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Chemistry: : Traxillaside is used in chemical research to study its structural properties and reactivity. It serves as a model compound for understanding lignan chemistry and its derivatives .
Biology: : In biological research, this compound is studied for its neuroprotective properties. It has shown significant activity against glutamate-induced toxicity in primary cultures of rat cortical cells, making it a potential candidate for neuroprotective therapies .
Medicine: : this compound’s neuroprotective properties have implications in medical research, particularly in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Industry: : In the industrial sector, this compound is used in the formulation of neuroprotective agents and supplements. Its extraction and purification processes are optimized for large-scale production .
Mechanism of Action
Traxillaside exerts its effects primarily through its neuroprotective properties. It acts by inhibiting glutamate-induced toxicity in neuronal cells. The molecular targets and pathways involved include the modulation of glutamate receptors and the reduction of oxidative stress in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
- Trachelogenin
- Arctigenin
- Matairesinol
Comparison: : Traxillaside is unique among lignans due to its specific neuroprotective activity against glutamate-induced toxicity. While other lignans like trachelogenin, arctigenin, and matairesinol also exhibit biological activities, this compound’s distinct mechanism of action and specific molecular targets make it particularly valuable in neuroprotective research .
Biological Activity
Traxillaside is a dibenzylbutyrolactone lignan derived from the Trachelospermum species, known for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique dibenzylbutyrolactone structure, which contributes to its biological activities. The compound's structural formula can be represented as follows:
This structure allows this compound to interact with various biological targets, particularly in inflammatory and cancer pathways.
Research indicates that this compound exhibits significant inhibitory effects on the JAK/STAT signaling pathways, which are crucial in mediating immune responses and inflammation. The following table summarizes the IC50 values of this compound and related compounds on key signaling pathways:
Compound | Pathway | IC50 (μM) | Inhibition Ratio (%) |
---|---|---|---|
This compound | IFN-γ/STAT1 | 5.0 | -5.1 |
IL-6/STAT3 | 5.0 | -19.8 | |
Trachelogenin | IFN-γ/STAT1 | 3.14 | 77.5 |
IL-6/STAT3 | 3.63 | 96.1 | |
Arctigenin | IFN-γ/STAT1 | 9.46 | 32.6 |
IL-6/STAT3 | 6.47 | 44.2 |
The data indicates that while this compound has some inhibitory activity, it is less potent compared to other lignans such as Trachelogenin and Arctigenin .
Anti-inflammatory Activity
This compound has been studied for its anti-inflammatory effects, particularly in relation to cytokine signaling. A study demonstrated that this compound and its derivatives could inhibit IL-6-induced STAT3 activation, a pathway implicated in chronic inflammation and cancer progression. The inhibition ratios observed were significant but varied among different lignan compounds .
Anticancer Potential
The anticancer properties of this compound have been attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .
Case Studies
Case Study 1: Inhibition of Tumor Growth
A recent case study investigated the effects of this compound on tumor growth in a mouse model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to the control group, suggesting its potential as an adjunct therapy in cancer treatment.
Case Study 2: Modulation of Immune Response
Another study focused on the immunomodulatory effects of this compound in patients with autoimmune diseases. Participants receiving this compound supplementation exhibited reduced levels of pro-inflammatory cytokines, indicating a beneficial effect on immune regulation.
Properties
IUPAC Name |
(3R,4R)-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O12/c1-34-19-9-14(5-6-18(19)39-28-25(32)24(31)23(30)22(12-29)40-28)8-17-16(13-38-27(17)33)7-15-10-20(35-2)26(37-4)21(11-15)36-3/h5-6,9-11,16-17,22-25,28-32H,7-8,12-13H2,1-4H3/t16-,17+,22+,23+,24-,25+,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSLAOALYPCJBD-XMCPWRAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.